molecular formula C11H21NO3 B2422670 tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 1431473-05-0

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B2422670
CAS No.: 1431473-05-0
M. Wt: 215.293
InChI Key: MHIXYMAYESKVIK-IUCAKERBSA-N
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Description

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the piperidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group makes it susceptible to oxidation reactions, while the tert-butyl group can participate in substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts like trifluoroacetic acid .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity and protein interactionsIn industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s steric properties and reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Properties

IUPAC Name

tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXYMAYESKVIK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.50 g (9.28 mmol) of 6-Hydroxymethyl-pyridin-3-ol hydrochlorid was hydrogenated under the conditions described in intermediate 63B. The crude product was dissolved in 5 ml DMF, 5.60 ml (32.00 mmol) of Hunig's base and 3.56 g (16.00 mmol) of BOC2O were added and the yellow solution was stirred 18 h at RT. Evaporation, extraction (AcOEt/water/brine) and chromatography (silica gel, AcOEt/MeOH) gave 0.35 g (15%) (rac)-5-hydroxy-2-methyl-piperidine-1-carboxylic acid tert-butyl ester; MS: 216.4 (MH+)
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 63B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.56 g
Type
reactant
Reaction Step Four

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